4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational methods or determined experimentally .Scientific Research Applications
Nitrosation and Substitution Reactions
The nitrosation of pyrimidine compounds, which are structurally related to 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine, has been explored in research. A study demonstrated that the nitrosation of certain pyrimidines leads to the formation of compounds with hydroxyiminomethyl groups, which can further undergo transformations like dehydration to cyano groups (Boulton, Hurst, Mcomie, & Tute, 1967).
Synthesis and Crystal Structure Analysis
Research into pyrimidine derivatives includes the synthesis and crystal structure analysis of various compounds. For instance, the synthesis and characterization of novel thiopyrimidine derivatives, related in structure to 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine, have been studied, providing insights into their molecular structures and potential applications (Stolarczyk et al., 2018).
Antimicrobial Activities
The influence of chlorine and methyl substituents on the antimicrobial activities of pyrimidine derivatives has been a subject of research. This includes studies on derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, which show the impact of these substituents on biological activity (Korona-Głowniak, Nitek, Tejchman, & Żesławska, 2021).
Nonlinear Optical Properties
The study of the nonlinear optical (NLO) properties of thiopyrimidine derivatives, closely related to the compound , has been conducted. This research explores the electronic, linear, and nonlinear optical characteristics of these compounds, which can have applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-8-7-10(12(13,14)15)17-11(16-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFFRDVBLZGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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